(1-methyl-1H-pyrazol-4-yl)methanethiol
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Overview
Description
(1-methyl-1H-pyrazol-4-yl)methanethiol: is a sulfur-containing organic compound with the molecular formula C₅H₈N₂S. It is characterized by a pyrazole ring substituted with a methyl group and a methanethiol group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1-methyl-1H-pyrazole-4-carbaldehyde as the starting material.
Reaction Steps: The aldehyde group is first reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄). The resulting alcohol is then converted to the thiol group through a substitution reaction with thiourea.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
(1-methyl-1H-pyrazol-4-yl)methanethiol: undergoes various types of chemical reactions:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl).
Reduction: The compound can be reduced to form the corresponding thiolate anion using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The pyrazole ring can undergo nucleophilic substitution reactions with various reagents, leading to the formation of different derivatives.
Common Reagents and Conditions: Reagents such as thiourea, sodium borohydride, hydrogen peroxide, and lithium aluminum hydride are commonly used. Reaction conditions are typically optimized for temperature, pH, and solvent choice.
Major Products Formed: The major products include disulfides, sulfonic acids, thiolate anions, and various pyrazole derivatives.
Scientific Research Applications
(1-methyl-1H-pyrazol-4-yl)methanethiol: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and inflammation.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (1-methyl-1H-pyrazol-4-yl)methanethiol exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to biological effects.
Pathways Involved: The specific pathways depend on the biological context, but may include oxidative stress pathways, inflammatory pathways, and cellular signaling pathways.
Comparison with Similar Compounds
(1-methyl-1H-pyrazol-4-yl)methanethiol: can be compared with other similar compounds, such as:
1-methyl-1H-pyrazol-5-yl)methanethiol: This compound differs in the position of the methyl group on the pyrazole ring.
1-(3-methyl-1H-pyrazol-4-yl)ethanone: This compound has an ethanone group instead of a thiol group.
1-methyl-1H-pyrazole-4-carbaldehyde: This compound lacks the thiol group and has an aldehyde group instead.
The uniqueness of this compound lies in its combination of the pyrazole ring and the thiol group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(1-methylpyrazol-4-yl)methanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-7-3-5(4-8)2-6-7/h2-3,8H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQZCVCQILGCAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1248624-50-1 |
Source
|
Record name | (1-methyl-1H-pyrazol-4-yl)methanethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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